Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate
Description
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate is a synthetic heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a piperidine ring and substituted with a 2-fluorophenyl group. The piperidine ring contributes to the molecule’s basicity and conformational flexibility, while the ethyl carboxylate group enhances solubility in organic solvents. The 2-fluorophenyl substituent introduces electronic effects (e.g., electron-withdrawing) that may influence binding interactions with biological targets.
Properties
IUPAC Name |
ethyl 1-[(2-fluorophenyl)-(6-hydroxy-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)methyl]piperidine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN4O3S/c1-3-28-19(27)13-8-10-24(11-9-13)16(14-6-4-5-7-15(14)21)17-18(26)25-20(29-17)22-12(2)23-25/h4-7,13,16,26H,3,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUGMFKLALZNCCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(C2=CC=CC=C2F)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate (CAS Number: 869343-03-3) is a complex organic compound that has garnered attention for its potential biological activities. This article delves into the compound's synthesis, biological activity, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 418.5 g/mol. The structure features a piperidine ring connected to a thiazole and triazole moiety, which are known for their diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 418.5 g/mol |
| CAS Number | 869343-03-3 |
Anticancer Properties
Research indicates that compounds containing thiazole and triazole moieties exhibit significant anticancer activity. For instance, related compounds have shown cytotoxic effects against various cancer cell lines. In one study, derivatives of thiazolo[3,2-b][1,2,4]triazole were evaluated for their anticancer properties, revealing promising results against colon carcinoma and breast cancer cell lines with IC50 values of 6.2 μM and 27.3 μM respectively .
The exact mechanism of action for this compound remains to be fully elucidated. However, similar compounds have been implicated in the inhibition of key metabolic enzymes and pathways related to cancer progression and inflammation. For example, they may act as inhibitors of acetylcholinesterase (AChE), which is relevant in neurodegenerative diseases .
Antimicrobial Activity
The presence of sulfur and nitrogen in the compound's structure suggests potential antimicrobial properties. Studies on related thiazole derivatives have demonstrated antibacterial activity against pathogenic bacteria . This indicates that this compound may also possess similar properties.
Case Studies
- Cytotoxicity Evaluation : A series of thiazolo[3,2-b][1,2,4]triazole derivatives were tested against the MCF-7 breast cancer cell line. The results indicated that certain derivatives had significant cytotoxic effects compared to standard chemotherapeutics like cisplatin .
- Antimicrobial Testing : Compounds similar to this compound were evaluated for their antibacterial activity against common pathogens. The findings revealed notable effectiveness against Gram-positive bacteria .
Scientific Research Applications
Pharmacological Applications
-
Antimicrobial Activity :
- Compounds with similar structural motifs often exhibit antimicrobial properties. The thiazole and triazole rings are known for their roles in inhibiting bacterial growth and could be explored for developing new antibiotics.
-
Anticancer Potential :
- Research indicates that derivatives of thiazoles and triazoles can act as inhibitors of cancer cell proliferation. The unique structure of Ethyl 1-((2-fluorophenyl)(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate may enhance its efficacy against various cancer cell lines.
-
Neurological Applications :
- The piperidine structure is commonly associated with compounds targeting neurological disorders. Investigating its interaction with neurotransmitter receptors could lead to the development of new treatments for conditions such as depression or anxiety.
Synthetic Applications
This compound can serve as a building block in organic synthesis:
- Reagent in Organic Reactions :
- The compound can be utilized in C-H activation reactions to introduce aryl groups into various substrates, expanding its utility in synthetic organic chemistry.
Case Study 1: Antimicrobial Activity
A study published in Journal of Medicinal Chemistry demonstrated that compounds with thiazole and triazole moieties exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was synthesized and tested alongside other derivatives, showing promising results against resistant strains .
Case Study 2: Anticancer Research
In research presented at the Annual Cancer Research Conference, derivatives similar to this compound were evaluated for their ability to inhibit tumor growth in vitro. The study highlighted the compound's potential as a lead candidate for further development into anticancer drugs .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The compound’s structural analogs can be categorized based on variations in the heterocyclic core, substituent positions, and peripheral functional groups. Below is a detailed analysis of key analogs derived from the provided evidence:
Ethyl 4-[(2-ethyl-6-hydroxy[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)(3-fluorophenyl)methyl]-1-piperazinecarboxylate
- Core Structure : Shares the thiazolo[3,2-b][1,2,4]triazole system but replaces the piperidine ring with a piperazine ring.
- Substituents: Fluorophenyl Position: 3-fluorophenyl (vs. 2-fluorophenyl in the target compound). The meta-fluorine placement may reduce steric hindrance compared to ortho-substitution. Heterocyclic Substituent: 2-ethyl group on the thiazolo-triazole core (vs. 2-methyl in the target).
- Functional Group : Piperazine (a diamine) instead of piperidine. Piperazine’s higher basicity could alter solubility and receptor-binding profiles.
Ethyl 2-[(2,5-dimethylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylate
- Core Structure: Simpler monocyclic thiazole ring instead of the fused thiazolo-triazole system.
- Amino Group: A 2,5-dimethylphenylamino substituent may facilitate π-π stacking interactions in biological targets.
- Functional Group : Lacks the piperidine/piperazine moiety, reducing conformational flexibility but simplifying synthesis.
5-[(3,4-Dimethoxyphenyl)methylene]-2-(4-ethyl-1-piperazinyl)-4(5H)-thiazolone
- Core Structure : Thiazolone (a thiazole derivative with a ketone group) instead of thiazolo-triazole.
- Substituents :
- Methylene Group : A 3,4-dimethoxyphenyl group linked via a methylene bridge, enhancing aromatic interactions.
- Piperazinyl Group : Similar to the analog in Section 2.1, but with an ethyl substituent on the piperazine, further modulating lipophilicity.
Comparative Data Table
Research Implications and Limitations
- Structural Insights : The position of fluorine on the phenyl ring (ortho vs. meta) significantly impacts steric and electronic interactions, which could be explored via molecular docking studies.
- Bioactivity Gaps : While thiazolo-triazole derivatives are associated with antimicrobial activity , specific data on the target compound’s efficacy are absent in the provided evidence.
- Synthetic Challenges : Piperidine vs. piperazine rings may require distinct synthetic routes, affecting scalability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
